isocudraniaxanthone B

Vue d'ensemble

Description

Isocudraniaxanthone B is a naturally occurring xanthone derivative isolated from the roots of Maclura cochinchinensis . It is a dark yellow crystalline solid that dissolves in polar solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound has garnered significant interest due to its diverse biological activities, including antimalarial properties.

Méthodes De Préparation

Isocudraniaxanthone B can be extracted from the roots of Maclura cochinchinensis using various chromatographic techniques . The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . specific synthetic routes and industrial production methods for this compound have not been extensively documented .

Analyse Des Réactions Chimiques

Isocudraniaxanthone B undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

Antioxidant Activity

Isocudraniaxanthone B has demonstrated significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for the treatment of inflammatory diseases such as arthritis and colitis. In vitro studies have demonstrated its ability to reduce inflammation markers, providing a basis for further clinical exploration.

Antimicrobial Properties

this compound has shown promising antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited a dose-dependent scavenging effect, comparable to established antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Anti-inflammatory Activity

In a recent experiment, the anti-inflammatory effects of this compound were evaluated using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly reduced the production of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 | 150 |

| This compound | 45 | 60 |

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have therapeutic applications in several areas:

- Cancer Therapy: Due to its antioxidant and anti-inflammatory properties, it could be explored as an adjunct therapy in cancer treatment.

- Neuroprotection: Its ability to protect neuronal cells from oxidative stress positions it as a candidate for neuroprotective agents.

- Infectious Diseases: The antimicrobial properties suggest potential use in treating infections resistant to conventional antibiotics.

Mécanisme D'action

The mechanism of action of isocudraniaxanthone B involves its interaction with specific molecular targets and pathways. It inhibits the Na+/H+ exchange system in arterial smooth muscle cells, which plays a crucial role in regulating intracellular pH and cell volume . This inhibition leads to various physiological effects, including antimalarial activity .

Comparaison Avec Des Composés Similaires

Isocudraniaxanthone B is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:

Isocudraniaxanthone A: Another xanthone derivative isolated from Maclura cochinchinensis with similar biological activities.

Isoalvaxanthone: A prenylated xanthone with comparable chemical properties.

Cratochinone A and B: Xanthone derivatives isolated from Cratoxylum cochinchinense with cytotoxic effects against various cancer cell lines.

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound.

Activité Biologique

Isocudraniaxanthone B is a prenylated xanthone compound primarily isolated from the root bark of various plants, including Cudrania cochinchinensis and Maclura cochinchinensis. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in medicine and pharmacology.

This compound possesses a unique structural framework among xanthones, characterized by a prenyl group that enhances its biological activity. The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (^1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (^13C-NMR) .

Biological Activities

1. Antimalarial Activity:

this compound has demonstrated significant antimalarial properties, with an IC50 value of 3.2 μg/mL against Plasmodium falciparum, indicating its potential as a lead compound for the development of new antimalarial drugs .

2. Cytotoxicity:

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa, MCF-7, A549, and B16 cell lines, showing promising results comparable to established chemotherapeutic agents . The cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells.

3. Inhibition of Ion Transport:

The compound inhibits the Na+/H+ exchange system in arterial smooth muscle cells, which is crucial for regulating intracellular pH and cell volume. This mechanism suggests potential applications in cardiovascular diseases where ion transport dysregulation is a concern .

Comparative Analysis with Similar Compounds

| Compound Name | Source Plant | Antimalarial IC50 (μg/mL) | Cytotoxicity (Cell Lines) |

|---|---|---|---|

| This compound | Cudrania cochinchinensis | 3.2 | HeLa, MCF-7, A549 |

| Isocudraniaxanthone A | Maclura cochinchinensis | Not reported | Similar activity |

| Isoalvaxanthone | Not specified | Not reported | Comparable activity |

| Cratochinone A & B | Cratoxylum cochinchinense | Not reported | Good cytotoxicity |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets involved in cellular processes. Its inhibition of the Na+/H+ exchange system disrupts normal cellular ion homeostasis, leading to altered cell function and apoptosis in cancer cells . Furthermore, the compound's antioxidant properties contribute to its cytotoxic effects by mitigating oxidative stress within cells.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Antimicrobial Activity: A study evaluated the antimicrobial properties of xanthones, including this compound, revealing promising results against various pathogens .

- In Silico Studies: Molecular docking studies have supported the observed biological activities by predicting binding affinities to target proteins involved in disease pathways .

Propriétés

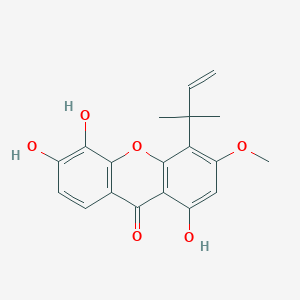

IUPAC Name |

1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-5-19(2,3)14-12(24-4)8-11(21)13-15(22)9-6-7-10(20)16(23)17(9)25-18(13)14/h5-8,20-21,23H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELOBHLTYBBGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: From which plant sources can isocudraniaxanthone B be isolated?

A1: this compound has been isolated from several plant species, including:

- Cudrania cochinchinensis (root bark) [, , ]

- Maclura cochinchinensis (roots) []

- Garcinia cowa (roots) []

Q2: What is the chemical structure of this compound?

A3: this compound is a prenylated xanthone, meaning it has a xanthone core structure with an additional prenyl group attached. While the provided abstracts don't detail the spectroscopic data, they do mention that its structure was elucidated using spectroscopic techniques such as MS, 1H-NMR, 13C-NMR, and 2D NMR. [, ] Researchers interested in the detailed structural characterization of this compound should refer to the full research articles referenced in the provided abstracts.

Q3: Are there any known structural analogs of this compound, and do they exhibit similar biological activities?

A4: Yes, research has identified structural analogs of this compound. One such example is 1,6,7-trihydroxy-4-(1,1-dimethylallyl)-3-methoxyxanthone, a new prenylated xanthone also isolated from the root barks of Cudrania cochinchinensis. [] This compound is an isomer of this compound. [] While the biological activity of this specific isomer hasn't been explicitly reported within these abstracts, the structural similarities suggest that it might possess comparable properties. Further investigation is needed to ascertain the specific activities of this and other analogs of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.